molecular formula C14H8ClFN2OS B2422212 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 906785-29-3

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2422212
CAS RN: 906785-29-3
M. Wt: 306.74
InChI Key: FGFXOQAJJNYFSP-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C14H8ClFN2OS . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of a benzene ring and a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide” consists of a benzothiazole ring attached to a benzamide group via a nitrogen atom. The benzothiazole ring contains a fluorine atom at the 4-position and the benzamide group has a chlorine atom at the 3-position .


Physical And Chemical Properties Analysis

The molecular weight of “3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide” is 306.742 Da . Other physical and chemical properties specific to this compound are not available in the search results.

Future Directions

The future directions for research on “3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, benzothiazole derivatives have shown promise as anti-tubercular compounds and antibacterial agents . Further studies could focus on optimizing their synthesis, improving their potency, and minimizing their side effects.

properties

IUPAC Name

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-9-4-1-3-8(7-9)13(19)18-14-17-12-10(16)5-2-6-11(12)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFXOQAJJNYFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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